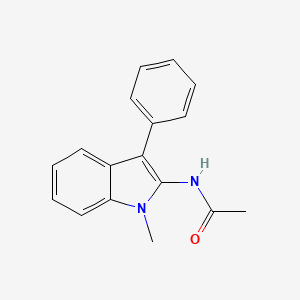![molecular formula C18H26O B11856365 Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] CAS No. 78514-33-7](/img/structure/B11856365.png)
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a xanthene derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., hydroxide ions)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Applications De Recherche Scientifique
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclohexane-1,9’-xanthene]: Lacks the octahydro modification, resulting in different chemical properties.
Spiro[cyclohexane-1,9’-fluorene]: Similar spiro structure but with a fluorene moiety instead of xanthene.
Spiro[cyclohexane-1,9’-dibenzofuran]: Contains a dibenzofuran moiety, leading to distinct reactivity and applications.
Uniqueness
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is unique due to its fully saturated cyclohexane ring, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This makes it particularly valuable in applications requiring robust and stable compounds.
Propriétés
Numéro CAS |
78514-33-7 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H26O/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h1-13H2 |
Clé InChI |
YZYHRSAAZSNGAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(CCCC3)OC4=C2CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



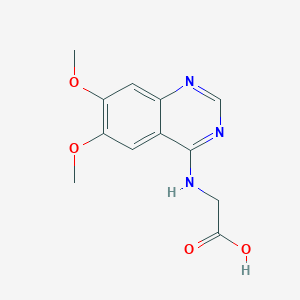
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

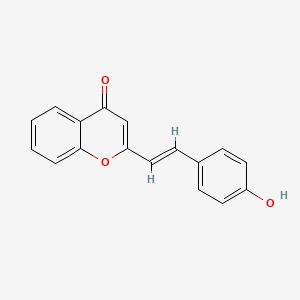
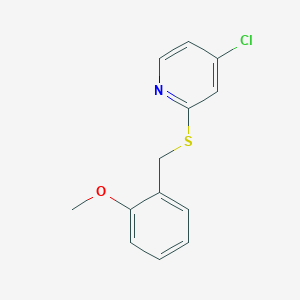
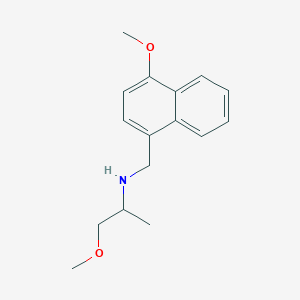

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
